2-(4-Phenoxyphenoxy)ethyl ethylcarbamate
Overview
Description
Scientific Research Applications
Chemical Synthesis and Catalysis
- The compound has been utilized in the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed annulation. This process yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high regioselectivity and diastereoselectivities (Zhu, Lan, & Kwon, 2003).
Immunoassay Development
- It has been used in the development of enzyme-linked immunosorbent assays (ELISAs) for fenoxycarb, an insect growth regulator. The compound is modified to produce haptens and protein conjugates, essential for developing sensitive immunoassays (Szurdoki, Székács, Le, & Hammock, 2002).
Metal Complex Studies
- It has been involved in the study of metal (II) complexes. These complexes have been characterized for their antibacterial and antioxidant activities, showing that metal complexes are more active than free ligands (Ejidike & Ajibade, 2015).
Plant-Type Phytoene Desaturase Inhibition
- Derivatives of this compound have shown potent inhibition of plant-type phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis. This research contributes to understanding the structure-activity relationship of PDS inhibitors (Ohki, Miller-Sulger, Wakabayashi, Pfleiderer, & Böger, 2003).
Extraction Solvent in Phytochemistry
- Ethyl lactate, a derivative of ethyl carbamate, has been used as an environmentally friendly solvent for extracting bioactive compounds from plants, demonstrating its efficacy in obtaining high levels of plant phenolics and antioxidant activity (Lores, Pájaro, Álvarez-Casas, Domínguez, & Garcia-Jares, 2015).
Analytical Chemistry Applications
- Derivatives of ethyl carbamate have been employed in the analysis of phenols by high-performance liquid chromatography, demonstrating their utility as effective pre-column fluorescence labeling reagents (Zhang, Zhang, Zhang, & Zhang, 2005).
Safety and Hazards
Properties
IUPAC Name |
2-(4-phenoxyphenoxy)ethyl N-ethylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-2-18-17(19)21-13-12-20-14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXTUDPAZJZQSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OCCOC1=CC=C(C=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20110059 | |
Record name | 2-(4-Phenoxyphenoxy)ethyl ethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20110059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63402-41-5 | |
Record name | Carbamic acid, N-ethyl-, 2-(4-phenoxyphenoxy)ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063402415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Phenoxyphenoxy)ethyl ethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20110059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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